4-Hydroxyphenyl 2-oxopropanoate
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Overview
Description
4-Hydroxyphenyl 2-oxopropanoate is a chemical compound with the molecular formula C9H8O4. It is also known as 4-Hydroxyphenylpyruvic acid. This compound is a derivative of pyruvic acid and contains a phenolic hydroxyl group. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl 2-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with pyruvic acid in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenolic compounds.
Scientific Research Applications
4-Hydroxyphenyl 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme kinetics and metabolic regulation.
Medicine: It has potential therapeutic applications and is studied for its role in disease mechanisms and drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 2-oxopropanoate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which catalyzes its conversion to homogentisate. This reaction is part of the tyrosine catabolism pathway. The compound’s effects are mediated through its involvement in these biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl 2-butanone:
Phenylpyruvic acid: Another derivative of pyruvic acid, it lacks the hydroxyl group present in 4-Hydroxyphenyl 2-oxopropanoate.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its phenolic hydroxyl group and pyruvic acid moiety confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
2149-48-6 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O4/c1-6(10)9(12)13-8-4-2-7(11)3-5-8/h2-5,11H,1H3 |
InChI Key |
RREBWXYAUAGEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
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